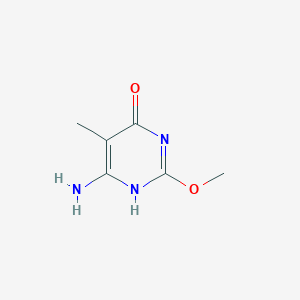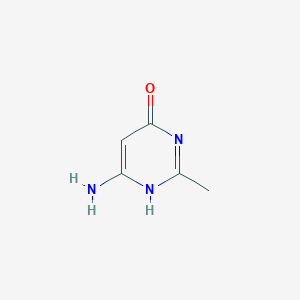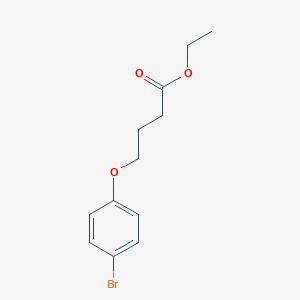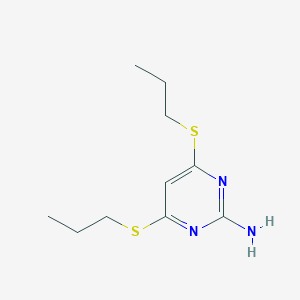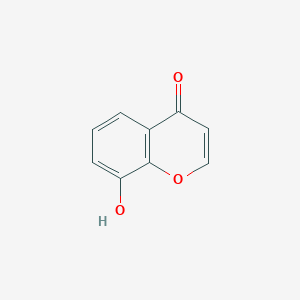
8-Hydroxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-4H-1-benzopyran-4-one, also known as 8-hydroxychromone, is a derivative of chromone. Chromones are a class of compounds characterized by a benzopyranone structure, which is a fusion of a benzene ring and a pyran ring with a ketone group. This compound has a molecular formula of C9H6O3 and a molecular weight of 162.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4H-1-benzopyran-4-one can be achieved through various methods. One common approach involves the cyclization of 2’-hydroxyacetophenone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted chromones, quinones, and dihydrochromones .
Scientific Research Applications
8-Hydroxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chromone: The parent compound of 8-Hydroxy-4H-1-benzopyran-4-one.
Flavone: A structurally similar compound with a hydroxyl group at the 3-position.
Uniqueness
This compound is unique due to its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its antioxidant activity and contributes to its potential therapeutic applications .
Properties
CAS No. |
16146-63-7 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
8-hydroxychromen-4-one |
InChI |
InChI=1S/C9H6O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5,11H |
InChI Key |
PVSPXXIHUPJDRK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)OC=CC2=O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC=CC2=O |
Synonyms |
4H-1-Benzopyran-4-one, 8-hydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


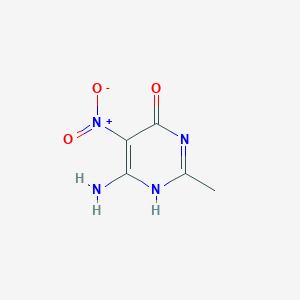
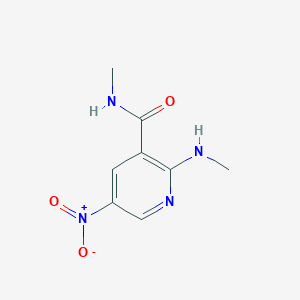
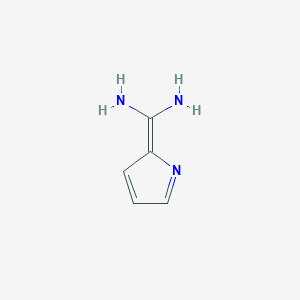
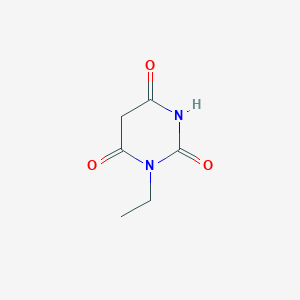
![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)

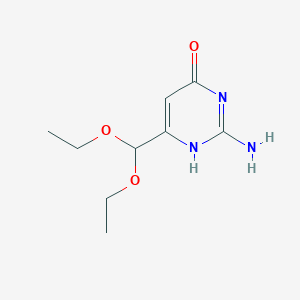
![6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one](/img/structure/B189750.png)
![N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide](/img/structure/B189752.png)

